molecular formula C19H18N4O4 B12215756 methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

Cat. No.: B12215756
M. Wt: 366.4 g/mol
InChI Key: HGTSRHWQBKANBZ-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-methoxyphenyl azide can react with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Coupling with Benzoate: The triazole derivative is then coupled with methyl 4-aminobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
  • N,N’-Bis[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl]hydrazide

Uniqueness

Methyl 4-({[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the triazole ring and the benzoate ester makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 4-[[1-(4-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate

InChI

InChI=1S/C19H18N4O4/c1-12-17(21-22-23(12)15-8-10-16(26-2)11-9-15)18(24)20-14-6-4-13(5-7-14)19(25)27-3/h4-11H,1-3H3,(H,20,24)

InChI Key

HGTSRHWQBKANBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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